molecular formula C12H14INO2 B7987069 (R)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7987069
M. Wt: 331.15 g/mol
InChI Key: PHSGVWBPCLSEFX-LLVKDONJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of ®-3-Iodo-pyrrolidine-1-carboxylic acid with benzyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an anhydrous solvent like dichloromethane . The reaction is carried out under mild conditions, usually at room temperature, to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this ester might involve continuous flow processes to ensure high efficiency and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the recovery and recycling of catalysts and solvents are crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

®-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolidine derivatives.

    Reduction: ®-3-Iodo-pyrrolidine-1-methanol.

    Hydrolysis: ®-3-Iodo-pyrrolidine-1-carboxylic acid and benzyl alcohol.

Mechanism of Action

The mechanism of action of ®-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester
  • ®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester
  • ®-3-Fluoro-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

The presence of the iodine atom in ®-3-Iodo-pyrrolidine-1-carboxylic acid benzyl ester makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than bromine, chlorine, or fluorine, which can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

benzyl (3R)-3-iodopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSGVWBPCLSEFX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1I)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1I)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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